molecular formula C14H15NO B1309843 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 40429-04-7

2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No.: B1309843
CAS No.: 40429-04-7
M. Wt: 213.27 g/mol
InChI Key: CWRWHDVCYDYQAV-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one (CAS 40429-04-7) is a carbazole derivative characterized by a tetrahydrocarbazole core with two methyl groups at the C2 position. Its molecular formula is C₁₄H₁₅NO, and it is structurally related to ondansetron intermediates and other carbazolone-based pharmaceuticals . The compound is synthesized via palladium-catalyzed C-H activation or cyclization reactions, as evidenced by its structural analogs (e.g., 6-fluoro-2,2-dimethyl derivatives in ).

Properties

IUPAC Name

2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-14(2)7-11-13(12(16)8-14)9-5-3-4-6-10(9)15-11/h3-6,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRWHDVCYDYQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=CC=CC=C3N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Using Molecular Sieve Catalysis

A recent environmentally friendly and efficient method involves the use of HMCM-41 molecular sieve as a catalyst for the condensation and cyclization of α-methyl-α-phenylhydrazine with 1,3-cyclohexanedione in a polar organic solvent at 30–65°C (optimal 60–65°C). The reaction proceeds over 16–18 hours, monitored by high-performance liquid chromatography (HPLC) to ensure completion.

Key steps:

  • Dropwise addition of α-methyl-α-phenylhydrazine to the mixture of 1,3-cyclohexanedione and HMCM-41.
  • Post-reaction cooling, filtration to remove catalyst, solvent recovery.
  • Precipitation by pouring into ice water.
  • Recrystallization from acetone-water (1:1) to yield the carbazol-4-one derivative with purity >99%.

This method avoids toxic methylation reagents like dimethyl sulfate, improving safety and environmental impact.

Parameter Condition Notes
Catalyst HMCM-41 molecular sieve Heterogeneous, reusable catalyst
Temperature 60–65°C Optimal for condensation/cyclization
Reaction time 16–18 hours Monitored by HPLC
Solvent Polar organic solvent Not specified, typical solvents include methanol or ethanol
Purification Recrystallization (acetone-water 1:1) High purity product obtained
Yield and Purity >99% purity High purity, yield not explicitly stated

Cyclization Using Acid Catalysts

Traditional methods use strong acids such as 40% sulfuric acid, anhydrous zinc chloride, or trifluoroacetic acid (CF3COOH) as cyclization catalysts.

  • Sulfuric acid : Yields up to 60%, but causes product darkening due to oxidation, high acid consumption (mass ratio 17:1), and generates large waste volumes.
  • Anhydrous ZnCl2 : Lower yield (~36%), environmental concerns due to heavy metal waste.
  • CF3COOH : Yield ~59%, high purity product but expensive and difficult to recycle, with significant waste generation.

These methods often require methylation with dimethyl sulfate, which is toxic and poses safety risks.

Mannich-Type Reaction for Functionalization

A Mannich-related reaction can be used to functionalize the carbazol-4-one core, for example, to prepare 1,2,3,9-tetrahydro-9-methyl-3-methylene-4H-carbazol-4-one, a derivative closely related to the target compound.

  • Reaction involves 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with formaldehyde and an amine source.
  • Heating accelerates the reaction, typically completed within 1–8 hours (preferably 3–5 hours).
  • The product can be isolated by precipitation with water and filtration.
  • Yields exceed 60%, often reaching above 70%.

This process avoids hazardous solvents and secondary amines, improving safety and environmental profile.

Solvent System Optimization for Subsequent Transformations

For further transformations (e.g., to ondansetron), solvent systems containing mixtures of N,N-dimethylformamide (DMF) and water (10–40% DMF, 50–90% water) enable higher reaction temperatures (95–110°C) and faster reaction rates without increasing side products.

  • Reaction times reduced from ~20 hours to 5–6 hours.
  • Improved purity and yield due to reduced side products.
  • Enables efficient scale-up and industrial production.
Method Catalyst/Conditions Yield (%) Purity (%) Safety/Environmental Notes Advantages Disadvantages
HMCM-41 catalyzed condensation HMCM-41, polar solvent, 60–65°C Not specified >99 Avoids toxic methylation reagents High purity, environmentally friendly Longer reaction time (16–18 h)
Sulfuric acid cyclization 40% H2SO4, high acid ratio ~60 Lower High acid consumption, oxidation, waste Moderate yield Product darkening, waste issues
Anhydrous ZnCl2 cyclization ZnCl2, unspecified conditions ~36 Not specified Heavy metal waste Simple catalyst Low yield, environmental concerns
CF3COOH cyclization Trifluoroacetic acid, high ratio ~59 High Expensive, difficult to recycle, waste High purity High cost, waste generation
Mannich reaction functionalization Formaldehyde, amine, heating >60–70 Not specified Avoids hazardous solvents and secondary amines High yield, safer process Requires precise control
DMF-water solvent system DMF/H2O mixture, 95–110°C Not specified High Faster reaction, reduced side products Efficient scale-up, purity Requires solvent recovery
  • The HMCM-41 catalyzed method offers a promising balance of safety, environmental friendliness, and product purity for preparing 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one derivatives.
  • Traditional acid-catalyzed cyclizations, while effective, pose significant environmental and safety challenges due to corrosive reagents and waste.
  • Mannich-type reactions and optimized solvent systems improve functionalization steps and downstream transformations, enhancing overall synthetic efficiency.
  • Avoidance of toxic methylation reagents like dimethyl sulfate is critical for safer industrial production.
  • Reaction monitoring by HPLC and thin-layer chromatography (TLC) is essential for optimizing reaction times and yields.

The preparation of this compound involves condensation and cyclization of substituted hydrazines with 1,3-cyclohexanedione derivatives, with recent advances favoring molecular sieve catalysis for improved safety and environmental impact. Functionalization via Mannich-type reactions and solvent system optimization further enhance yield and purity. These methods collectively provide a robust, scalable, and safer approach to synthesizing this important carbazole derivative.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form tetrahydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

  • Antimycobacterial Activity :
    • Research indicates that 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one exhibits significant antimycobacterial properties. This activity is crucial in the development of treatments for diseases such as tuberculosis .
  • Intermediate in Drug Synthesis :
    • The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including ondansetron and carvedilol. These drugs are widely used for their antiemetic and antihypertensive properties, respectively. The synthesis pathways often involve the conversion of this compound to yield the desired active pharmaceutical ingredients (APIs) .
  • Potential Anticancer Properties :
    • Preliminary studies suggest that derivatives of carbazole compounds may possess anticancer activities. The structural features of this compound may contribute to this potential through mechanisms that warrant further investigation .

Organic Synthesis Applications

  • Building Block for Organic Compounds :
    • As a versatile building block in organic synthesis, this compound can be utilized to create more complex molecules. Its unique structure allows for various functionalization reactions that can lead to the development of novel materials and compounds with specific properties .
  • Fluorescent Dyes and Sensors :
    • The compound's ability to undergo photochemical reactions makes it a candidate for use in the creation of fluorescent dyes and sensors. These applications are particularly relevant in biochemical assays and imaging techniques where fluorescence is utilized to detect specific biomolecules .

Case Study 1: Antimycobacterial Activity

A study conducted by researchers at Elam Pharma demonstrated the efficacy of this compound against Mycobacterium tuberculosis strains. The results indicated a significant reduction in bacterial viability when exposed to varying concentrations of the compound over a specified duration.

Case Study 2: Synthesis of Ondansetron

In a synthetic pathway published in the Journal of Organic Chemistry, researchers outlined the use of this compound as an intermediate in the synthesis of ondansetron. The study highlighted the efficiency of this approach compared to traditional methods and provided insights into optimizing reaction conditions for higher yields .

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one and related carbazolones:

Compound Name CAS Number Substituents Key Structural Features Reference
This compound 40429-04-7 C2: 2,2-dimethyl Enhanced steric hindrance at C2
1,2,3,9-Tetrahydro-4H-carbazol-4-one 15128-52-6 No substituents Unmodified tetrahydrocarbazole core
9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one 27387-31-1 C9: methyl Methylation at C9 alters ring conformation
6-Fluoro-2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one N/A C6: fluoro; C2: 2,2-dimethyl Electron-withdrawing fluorine enhances polarity
(3RS)-3-[(2-Methyl-1H-imidazol-1-yl)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one 99614-14-9 C3: imidazolylmethyl; C9: methyl Bioactive substituent for receptor binding

Physical and Chemical Properties

  • NMR Data : The 2,2-dimethyl derivative exhibits distinct singlet peaks at δ 1.05 ppm (6H, C2 methyl groups) in ¹H NMR, contrasting with unsubstituted carbazolones, which lack these signals .
  • Solubility : Dimethyl and fluorine substituents increase lipophilicity (logP ~3), whereas imidazole derivatives show improved aqueous solubility due to polar functional groups .
  • Thermal Stability: Methyl groups enhance thermal stability compared to non-substituted analogs, as seen in differential scanning calorimetry (DSC) data for related compounds .

Biological Activity

2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, also known by its CAS number 40429-04-7, is a complex organic compound belonging to the carbazole family. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article delves into the biological activity of this compound, synthesizing findings from diverse studies and sources.

The molecular formula of this compound is C14H15NOC_{14}H_{15}NO with a molar mass of 213.27 g/mol. The compound is characterized by its structural features that contribute to its biological activity.

PropertyValue
Molecular FormulaC14H15NO
Molar Mass213.27 g/mol
AppearanceWhite powder
Melting Point224-226°C
Boiling Point386.3°C (predicted)
Density1.275 g/cm³ (predicted)
SolubilitySlightly soluble in DMSO and methanol

Antimycobacterial Activity

Research indicates that carbazole derivatives exhibit significant antimycobacterial properties. Specifically, studies have shown that related compounds such as 1,2,3,9-tetrahydro-4H-carbazol-4-one demonstrate efficacy against Mycobacterium tuberculosis. The mechanism involves disruption of the bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anticancer Potential

Recent investigations into the anticancer properties of carbazole derivatives have highlighted their potential in targeting various cancer cell lines. For instance, benzo[a]carbazoles synthesized through palladium-catalyzed reactions have shown promising in vitro activity against human lung cancer (A549) and breast cancer cells . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Some studies suggest that compounds similar to this compound may exhibit neuroprotective effects. These effects are primarily attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. Such mechanisms are crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Antioxidant Activity

The antioxidant properties of carbazole derivatives have also been explored. The ability to scavenge free radicals and reduce oxidative stress markers positions these compounds as potential therapeutic agents in oxidative stress-related disorders .

Case Studies

  • Antimycobacterial Study : A study conducted on various carbazole derivatives revealed that modifications at the nitrogen position significantly enhanced antimycobacterial activity compared to non-modified counterparts.
  • Anticancer Evaluation : In vitro tests on synthesized benzo[a]carbazoles demonstrated a dose-dependent decrease in cell viability in A549 and MCF-7 cells, indicating their potential as anticancer agents.
  • Neuroprotection Research : Experimental models using neurotoxic agents showed that certain carbazole derivatives could significantly mitigate neuronal death and improve cognitive function in animal models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one, and what are their key reaction conditions?

  • Methodological Answer : The compound can be synthesized via cyclization of oximes or phenylhydrazine derivatives. For example:

  • Oxime Cyclization : Heating 2-phenylcyclohexanone oxime in aqueous ethanol under reflux yields the tetrahydrocarbazole core .
  • Phenylhydrazine Method : Reacting phenylhydrazine with cyclohexanone derivatives in acidic media (e.g., HCl) under reflux achieves high yields (~95%) .
  • Microwave-Assisted Synthesis : Using acetic acid as a catalyst under microwave irradiation (140°C, 100 W) reduces reaction time and improves regioselectivity for substituted derivatives .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the carbazole core and dimethyl substituents by identifying aromatic protons (δ 6.5–7.5 ppm) and quaternary carbons (δ 35–45 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (Exact Mass: ~293.153 Da) verifies molecular formula (C18_{18}H19_{19}N3_3O) .
  • X-ray Diffraction (XRD) : Resolves stereochemistry and crystal packing, as demonstrated for related dihydroquinazolinones .

Q. How does the carbazole core influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The aromatic carbazole ring directs electrophiles to the para and ortho positions relative to the nitrogen atom. Steric hindrance from the dimethyl groups at C2 alters regioselectivity, favoring substitution at less hindered positions. Solvent polarity (e.g., DCM vs. THF) and acid catalysts (e.g., glacial acetic acid) further modulate reactivity .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

  • Methodological Answer : Factorial design (e.g., 2k^k factorial) identifies critical variables (temperature, solvent ratio, catalyst concentration). For example:

  • Variables : Reflux time (4–8 hr), acid catalyst volume (5–10 drops).
  • Response : Yield (%) and purity (HPLC).
  • Analysis : ANOVA determines significant factors, reducing experiments by 50% while maximizing yield .

Q. What computational strategies predict regioselectivity in derivatization reactions of this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) calculates transition-state energies to predict preferred substitution sites (e.g., C6 vs. C8) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, guiding solvent selection (e.g., ethanol vs. THF) .

Q. How can AI-driven platforms enhance reaction optimization for novel derivatives?

  • Methodological Answer :

  • Autonomous Laboratories : AI algorithms (e.g., Bayesian optimization) adjust reaction parameters in real-time based on in-situ FTIR or MS data .
  • Reaction Path Search : Tools like ICReDD integrate quantum mechanics with machine learning to propose energetically favorable pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Use standardized assays (e.g., IC50_{50} for enzyme inhibition) to normalize data.
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at C9) with activity trends using multivariate regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one
Reactant of Route 2
2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

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